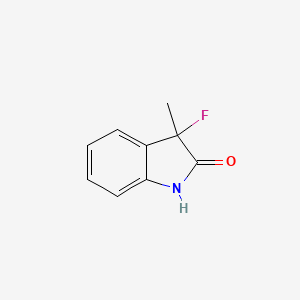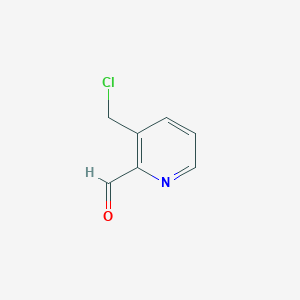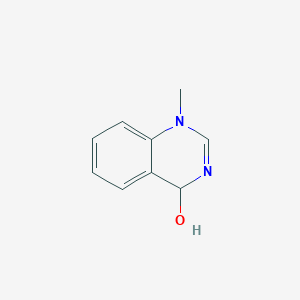
1-Methyl-1,4-dihydroquinazolin-4-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-1,4-dihydroquinazolin-4-ol is a heterocyclic compound belonging to the quinazoline family. Quinazolines are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The structure of this compound consists of a quinazoline core with a methyl group at the 1-position and a hydroxyl group at the 4-position, making it a unique and interesting compound for various scientific studies.
Preparation Methods
The synthesis of 1-Methyl-1,4-dihydroquinazolin-4-ol can be achieved through several methods. One common approach involves the one-pot, three-component condensation reaction of isatoic anhydride, aldehydes, and amines in the presence of acetic acid under reflux conditions . This method is efficient and provides good yields of the desired product. Another method involves the use of ionic liquids as catalysts, which offer a green and efficient route for the synthesis of quinazoline derivatives . Industrial production methods typically involve similar synthetic routes but are optimized for large-scale production, ensuring high purity and yield.
Chemical Reactions Analysis
1-Methyl-1,4-dihydroquinazolin-4-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinazolinone derivatives. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reduction reactions can convert quinazolinone derivatives back to dihydroquinazoline forms. Sodium borohydride is a typical reducing agent used in these reactions.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the quinazoline ring. Reagents such as halogens, alkylating agents, and nucleophiles are commonly used.
Cycloaddition: This compound can participate in cycloaddition reactions, forming various cyclic structures. These reactions often require catalysts and specific reaction conditions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields quinazolinone derivatives, while substitution reactions can introduce various functional groups onto the quinazoline ring .
Scientific Research Applications
1-Methyl-1,4-dihydroquinazolin-4-ol has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1-Methyl-1,4-dihydroquinazolin-4-ol involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit certain enzymes, such as α-amylase and α-glucosidase, which are involved in carbohydrate metabolism . The compound binds to the active sites of these enzymes, preventing their normal function and thereby exerting its biological effects. Additionally, it may interact with various receptors and signaling pathways, contributing to its therapeutic potential .
Comparison with Similar Compounds
1-Methyl-1,4-dihydroquinazolin-4-ol can be compared with other similar compounds in the quinazoline family:
Quinazolinone: This compound lacks the hydroxyl group at the 4-position but shares the quinazoline core structure.
2,3-Dihydroquinazolin-4(1H)-one: This derivative has a similar structure but with different substituents at the 2 and 3 positions.
4(3H)-Quinazolinone: This compound has a carbonyl group at the 4-position instead of a hydroxyl group.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other quinazoline derivatives.
Properties
Molecular Formula |
C9H10N2O |
|---|---|
Molecular Weight |
162.19 g/mol |
IUPAC Name |
1-methyl-4H-quinazolin-4-ol |
InChI |
InChI=1S/C9H10N2O/c1-11-6-10-9(12)7-4-2-3-5-8(7)11/h2-6,9,12H,1H3 |
InChI Key |
ALSOPSFXZCSFRW-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=NC(C2=CC=CC=C21)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


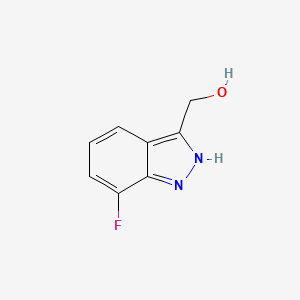
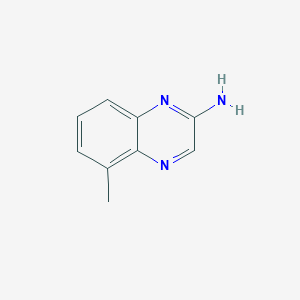
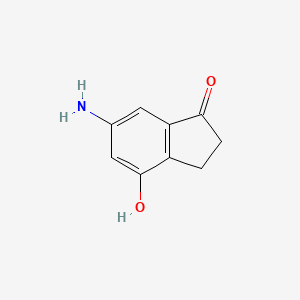
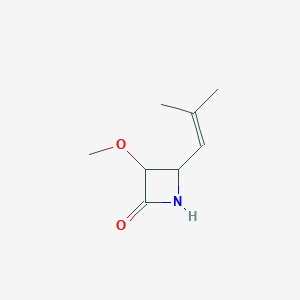

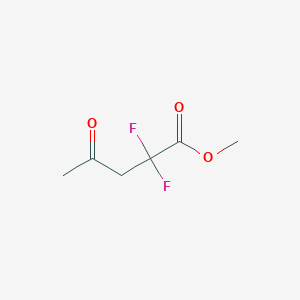
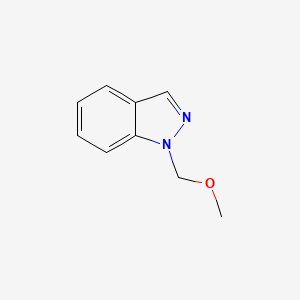

![1,2-Dimethyl-1H-imidazo[4,5-b]pyridin-7-amine](/img/structure/B11918475.png)
